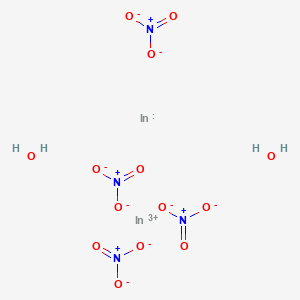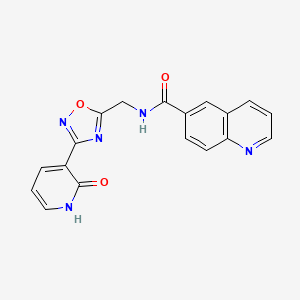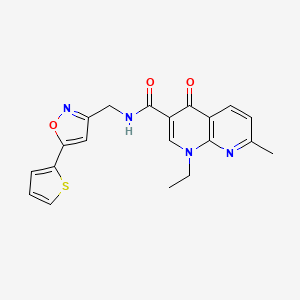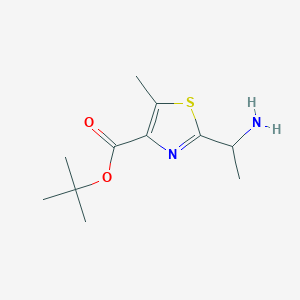
Nitric acid, indium(3+) salt, hydrate (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white to off-white crystalline solid that is highly soluble in water, methanol, and ethanol . This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitric acid, indium(3+) salt, hydrate (9CI) is typically synthesized by reacting metallic indium with nitric acid. The reaction is carried out under controlled conditions to ensure the complete dissolution of indium and the formation of the nitrate salt. The general reaction can be represented as follows:
[ \text{In (s) + 6HNO}_3 \text{(aq) → In(NO}_3\text{)}_3 \text{(aq) + 3NO}_2 \text{(g) + 3H}_2\text{O (l)} ]
The resulting solution is then evaporated to obtain the hydrated form of indium(III) nitrate .
Industrial Production Methods
In industrial settings, the production of nitric acid, indium(3+) salt, hydrate (9CI) involves the use of high-purity indium metal and concentrated nitric acid. The reaction is conducted in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Nitric acid, indium(3+) salt, hydrate (9CI) undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in redox reactions.
Reduction: It can be reduced to indium metal under specific conditions.
Substitution: It can participate in substitution reactions with other anions or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands like chloride or sulfate can replace nitrate ions under appropriate conditions.
Major Products
Oxidation: Indium oxide (In2O3) is a common product.
Reduction: Metallic indium is obtained.
Substitution: Indium chloride or indium sulfate can be formed.
Scientific Research Applications
Nitric acid, indium(3+) salt, hydrate (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of indium-containing compounds and materials.
Biology: It is utilized in biochemical assays and as a reagent in various biological experiments.
Mechanism of Action
The mechanism of action of nitric acid, indium(3+) salt, hydrate (9CI) involves its ability to act as a Lewis acid. In catalytic reactions, it can activate electrophilic substrates or facilitate the formation of reactive intermediates. This property makes it useful in various catalytic processes, including organic synthesis and material science.
Comparison with Similar Compounds
Similar Compounds
- Indium(III) chloride (InCl3)
- Indium(III) sulfate (In2(SO4)3)
- Indium(III) acetate (In(C2H3O2)3)
Uniqueness
Compared to other indium compounds, nitric acid, indium(3+) salt, hydrate (9CI) is unique due to its high solubility in water and its ability to act as both an oxidizing agent and a Lewis acid. This versatility makes it particularly valuable in a wide range of applications, from chemical synthesis to industrial manufacturing .
Properties
InChI |
InChI=1S/2In.4NO3.2H2O/c;;4*2-1(3)4;;/h;;;;;;2*1H2/q;+3;4*-1;; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXYYXQVGIBQAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[In].[In+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4In2N4O14- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2817823.png)

![N-(4-acetamidophenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2817826.png)


![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B2817830.png)
![3-Tert-butyl-6-[5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2817831.png)
![(E)-2-(2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2817832.png)
![1-(4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2817833.png)
![ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2817834.png)

![N-(3-fluoro-4-methylphenyl)-2-({5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2817837.png)
